N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-3-25(21,22)11-6-7-13-12(8-11)17(24(2,19)20)9-14(23-13)15(18)16-10-4-5-10/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZCOZYHQZYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including anticancer properties, neuroprotective effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the class of 1,4-benzoxazines , which are known for their diverse biological activities. The specific structural features of this compound contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a related compound demonstrated significant activity against various cancer cell lines, with IC50 values ranging from 7.84 µM to 16.2 µM in assays involving prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells . This suggests that this compound may exhibit similar properties due to its structural similarities.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 7.84 |
| Compound B | MDA-MB-231 | 16.2 |
| N-cyclopropyl derivative | MIA PaCa-2 | TBD |
Neuroprotective Effects
In neurological contexts, compounds within the benzoxazine family have shown promise in reducing neuronal hyperexcitability. A related compound was identified as a potent KCNQ2 opener, significantly reducing hyperexcitability in rat hippocampal slices . This mechanism could be relevant for treating conditions such as epilepsy or other neurological disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzoxazine core can enhance biological activity. For example, the presence of hydroxyl groups has been linked to increased binding affinity and activity against hormone-dependent cancers . Similarly, the introduction of specific substituents on the benzoxazine scaffold can lead to improved efficacy and selectivity against various cancer cell lines.
Case Studies and Research Findings
- Case Study on Anticancer Properties : A study synthesized a series of 1,4-benzoxazine derivatives and evaluated their activity against multiple cancer cell lines. The findings indicated that certain substitutions led to significant increases in cytotoxicity .
- Neuroprotective Mechanism Exploration : Another investigation into KCNQ channel modulation revealed that specific benzoxazine derivatives could effectively manage neuronal excitability without adverse effects on normoxic cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with sulfonyl-containing heterocycles from the cited patent (), which share partial pharmacophoric features but differ in core scaffolds and substituents.
Structural and Functional Analysis
| Compound | Core Structure | Sulfonyl Groups | Key Substituents | Hypothesized Properties |
|---|---|---|---|---|
| N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | Benzoxazine | 2 (ethyl, methyl) | Cyclopropyl carboxamide | High solubility, rigid conformation, metabolic stability |
| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent Example) | Piperidine | 1 (methyl) | Propyl, hydroxyl | Moderate solubility, flexible backbone |
| 1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone | Piperidone | 3 (methyl) | Bis-phenylpropyl | High molecular weight, potential steric hindrance |
| 4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | 1 (methyl) | Propyl | Enhanced membrane permeability |
Key Findings:
Sulfonyl Group Impact : The target compound’s dual sulfonyl groups likely improve aqueous solubility compared to single-sulfonyl analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol). However, increased polarity may reduce blood-brain barrier penetration .
Piperidine-based compounds (e.g., 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine) may exhibit greater conformational flexibility, favoring interactions with globular targets.
Substituent Effects: The cyclopropyl carboxamide in the target compound likely reduces metabolic degradation compared to alkyl chains (e.g., propyl groups in patent compounds), as cyclopropane rings resist cytochrome P450 oxidation . Ethylsulfonyl (vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzoxazine core. Key steps include sulfonylation at positions 4 and 6, cyclopropane carboxamide coupling, and purification via column chromatography. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) has been reported for analogous N-heterocycles, with yields optimized at 60–80°C in DMF or dichloromethane . Base selection (e.g., triethylamine vs. NaOH) critically impacts sulfonylation efficiency; excess sulfonyl chloride reagents (1.5–2.0 equivalents) are recommended to avoid incomplete substitution .
Q. How can the structural integrity of this compound be validated under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ HPLC or LC-MS to monitor degradation products. For benzoxazine derivatives, acidic conditions (pH < 4) often induce ring-opening via hydrolysis of the sulfonyl groups, while neutral to basic conditions (pH 7–9) preserve stability up to 50°C . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds, with sulfonamide-containing analogs showing stability up to 150°C .
Q. What spectroscopic techniques are most effective for characterizing this compound’s sulfonyl and carboxamide moieties?
- Methodological Answer :
- FT-IR : Strong absorbance at 1150–1300 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O from carboxamide) .
- NMR :
- ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm) and methylsulfonyl groups (δ 3.0–3.5 ppm).
- ¹³C NMR : Carboxamide carbonyl at δ 165–175 ppm .
- HRMS : Exact mass confirmation with <2 ppm error ensures purity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity observed in sulfonamide-substituted benzoxazines during nucleophilic substitution?
- Methodological Answer : Steric hindrance from the cyclopropyl group and electron-withdrawing sulfonyl substituents can slow SN2 reactions. Kinetic studies using ⁴⁵S-labeled ethylsulfonyl groups reveal competing elimination pathways under strong basic conditions (e.g., KOtBu in THF), leading to byproducts like benzoxazine ring contraction . Computational DFT modeling (e.g., Gaussian 16) can map transition states to rationalize regioselectivity .
Q. How does the dual sulfonyl substitution impact the compound’s bioactivity, and what structure-activity relationship (SAR) trends are observed in analogs?
- Methodological Answer : Methylsulfonyl at position 4 enhances metabolic stability compared to ethylsulfonyl, as shown in hepatic microsome assays (t₁/₂ > 120 min vs. 60 min) . Ethylsulfonyl at position 6 increases lipophilicity (logP ~2.8), improving blood-brain barrier permeability in rodent models . Analog studies (e.g., 4-chlorophenyl variants) suggest that electron-deficient aryl groups enhance target binding affinity by 3–5-fold .
Q. What advanced chromatographic or crystallographic methods resolve polymorphism or hydrate/solvate formation in this compound?
- Methodological Answer :
- PXRD : Identifies polymorphic forms; anhydrous crystals (monoclinic P2₁/c) dominate when recrystallized from ethanol, while hydrates form in aqueous acetone .
- SC-XRD : Single-crystal analysis (e.g., Cu-Kα radiation) confirms dihedral angles between benzoxazine and sulfonyl groups (e.g., 75–85°), critical for packing efficiency .
- DSC : Detects glass transitions (Tg) and melt-recrystallization events, with anhydrous forms showing Tg ~105°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
